3-Chlorobenzamide

Analgesic In vivo pharmacology Benzamide derivative

3-Chlorobenzamide (CAS 618-48-4; molecular formula C₇H₆ClNO; molecular weight 155.58 g/mol) is a meta-chloro-substituted benzamide derivative that exists as a white to off-white crystalline solid at room temperature. The compound's key physicochemical identifiers include a melting point range of 133–137 °C, a proton affinity of 877.2 kJ/mol, and a vertical ionization energy of 9.34 eV as determined by photoelectron spectroscopy.

Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
CAS No. 618-48-4
Cat. No. B146230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorobenzamide
CAS618-48-4
Molecular FormulaC7H6ClNO
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)N
InChIInChI=1S/C7H6ClNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)
InChIKeyMJTGQALMWUUPQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorobenzamide (CAS 618-48-4): Baseline Properties and Structural Definition for Procurement Evaluation


3-Chlorobenzamide (CAS 618-48-4; molecular formula C₇H₆ClNO; molecular weight 155.58 g/mol) is a meta-chloro-substituted benzamide derivative that exists as a white to off-white crystalline solid at room temperature [1]. The compound's key physicochemical identifiers include a melting point range of 133–137 °C, a proton affinity of 877.2 kJ/mol, and a vertical ionization energy of 9.34 eV as determined by photoelectron spectroscopy [1][2]. The meta-chloro substitution pattern on the benzamide core confers distinct electronic properties and hydrogen-bonding capabilities that differentiate this compound from its ortho- and para-substituted analogs in both synthetic and biological applications [3].

Why Generic Substitution of 3-Chlorobenzamide with Other Benzamide Analogs Fails: Quantitative Differentiation Evidence


Generic substitution among chlorobenzamide positional isomers or unsubstituted benzamide is scientifically unjustified due to position-dependent electronic effects that directly modulate chemical reactivity, metabolic fate, and biological target engagement. The meta-chloro substitution in 3-chlorobenzamide produces a distinct electronic polarization pattern compared to ortho- and para-substituted analogs, as demonstrated by 17O NMR chemical shift sensitivity differences, with the ρ value for N-chlorobenzamides measured at 5.4 versus 7.3 for unsubstituted benzamides [1]. Furthermore, the regiospecific chlorine placement governs differential recognition by fungal enzymatic systems: A. flavus utilizes 3-chlorobenzamide as a nitrogen source while A. niger does not, whereas 2-chlorobenzamide shows the inverse species-specific utilization pattern [2]. These regioisomer-dependent functional differences preclude generic interchangeability in both synthetic and biological applications.

3-Chlorobenzamide (CAS 618-48-4) Quantitative Differentiation Evidence: Comparator-Based Procurement Decision Guide


Analgesic Activity Comparison: 3-Chloro-Substituted Benzamide Derivative vs. Mefenamic Acid in Murine Writhing Model

In a direct head-to-head in vivo analgesic evaluation using the acetic acid-induced writhing test in mice (Mus musculus), the 3-chlorobenzamide-derived compound 2-(3-chlorobenzamido)-N-(3-chlorobenzoyl)benzamide demonstrated superior analgesic activity compared to the clinical reference analgesic mefenamic acid at an equivalent dose of 50 mg/kg body weight [1]. The study simultaneously evaluated ortho- and para-chloro positional isomers, establishing that the meta-substituted 3-chloro derivative belongs to the active subset while also confirming that the 2-chloro (ortho) analog similarly exceeded the mefenamic acid benchmark at 50 mg/kg [1].

Analgesic In vivo pharmacology Benzamide derivative

Enzyme Inhibition Selectivity: 3-Chlorobenzamide-Derived UCH-L1 Inhibitor vs. UCH-L3 Isozyme

A 3-chlorobenzamide-containing compound (N-(1H-benzimidazol-2-yl)-3-chlorobenzamide) exhibited potent and selective inhibition of ubiquitin carboxyl-terminal hydrolase isozyme L1 (UCH-L1) with a Ki of 400 nM and an IC₅₀ of 880 nM, while demonstrating markedly weaker inhibition of the closely related UCH-L3 isozyme with an IC₅₀ of 25,000 nM (25 μM), representing a ~28-fold selectivity window for UCH-L1 over UCH-L3 under identical assay conditions (pH 7.6, 2°C) [1]. This selectivity profile, derived from the meta-chlorobenzamide pharmacophore, demonstrates target discrimination that may not be preserved with alternative substitution patterns.

Enzyme inhibition Ubiquitin hydrolase Selectivity

Species-Specific Fungal Nitrogen Utilization: 3-Chlorobenzamide vs. Positional Isomers in Aspergillus Metabolism

In a comparative study of benzamide and chlorinated derivative metabolism by Aspergillus species, 3-chlorobenzamide demonstrated species-specific utilization patterns that differ fundamentally from its ortho- and para-substituted analogs [1]. A. flavus utilized 3-chlorobenzamide, 4-chlorobenzamide, and 3,5-dichlorobenzamide as nitrogen sources, while A. niger utilized 2-chlorobenzamide, 3-chlorobenzamide, and 2,5-dichlorobenzamide—but notably did NOT utilize 4-chlorobenzamide [1]. Unsubstituted benzamide served as a nitrogen source for all Aspergillus species tested, underscoring that chlorine substitution at the meta position confers distinct metabolic recognition relative to the para isomer in A. niger [1].

Microbial metabolism Biodegradation Chlorobenzamide

Polymorphic Crystallization Behavior: Monoclinic vs. Orthorhombic Forms in 3-Chlorophenyl Benzamide Derivatives

Crystallographic analysis of N-(3-chlorophenyl)benzamide, a derivative containing the 3-chlorobenzamide substructure, has revealed the existence of at least two distinct polymorphic forms [1]. The originally reported structure crystallized in the orthorhombic space group Pbca with Z = 8, whereas a subsequently identified polymorph crystallizes in the monoclinic space group P2₁/c with Z = 4 [1]. Both polymorphs exhibit N—H⋯O hydrogen bonding that forms C(4) chains along the crystallographic c-axis, and in both forms the N—H bonds are anti to the 3-chloro substituents [2]. The observation of polymorphism is significant because different crystalline forms can exhibit variations in solubility, dissolution rate, and mechanical properties that impact formulation and handling.

Crystallography Polymorphism Solid-state chemistry

Electronic Substituent Effect Quantification: ρ Value Comparison Between N-Chlorobenzamides and Benzamides via 17O NMR

17O NMR spectroscopic analysis of 4-substituted N-chlorobenzamides compared to 4-substituted benzamides revealed quantitative differences in electronic substituent effect transmission [1]. The Hammett reaction constant ρ, which quantifies the sensitivity of the 17O chemical shift to ring substituent electronic effects, was measured as 5.4 for N-chlorobenzamides versus 7.3 for unsubstituted benzamides [1]. This ~26% reduction in ρ value indicates a significant diminution in π-polarization through the amide bond in the N-chloro series, establishing that chlorine substitution fundamentally alters the electronic communication between the aromatic ring and the carbonyl oxygen [1].

Physical organic chemistry Substituent effects NMR spectroscopy

Herbicidal Pre-Emergence Activity: N,N-Dialkyl-3-Chlorobenzamide vs. Alternative Substitution Patterns in Patent Claims

Patent literature specifically claims N,N-dialkyl-3-chlorobenzamide compositions wherein the alkyl substituents contain 2 to 3 carbon atoms for herbicidal applications targeting pre-emergence weed control [1]. The patent documentation asserts that N-alkyl substitution of the 3-chlorobenzamide core confers "unexpected and desirable herbicidal activity" that distinguishes this regioisomer from other substitution patterns [2]. Related disclosures describe N-(α-allylthio)cyanomethyl-3-chlorobenzamide derivatives exhibiting herbicidal activity in paddy field applications with "wide optimum period" and "slight phytotoxicity" to rice plants, along with germicidal activity against downy mildew and damping-off pathogens .

Herbicide Agrochemical Pre-emergence

3-Chlorobenzamide (CAS 618-48-4): Evidence-Backed Research and Industrial Application Scenarios for Informed Procurement


Analgesic Drug Discovery: Benzamide Scaffold Optimization for In Vivo Pain Models

Based on in vivo analgesic activity data demonstrating that 2-(3-chlorobenzamido)-N-(3-chlorobenzoyl)benzamide exceeds the efficacy of mefenamic acid at equivalent 50 mg/kg dosing in murine writhing assays, procurement of 3-chlorobenzamide as a synthetic building block is indicated for medicinal chemistry programs developing non-opioid analgesics [1]. The 3-chloro substitution pattern confers in vivo activity that warrants prioritization over alternative substitution patterns in benzamide-derived pain therapeutics.

Ubiquitin-Proteasome Pathway Research: UCH-L1 Selective Probe Development

Procurement of 3-chlorobenzamide or its derivatives is justified for ubiquitin carboxyl-terminal hydrolase research applications requiring UCH-L1 selectivity. The 28-fold selectivity window (IC₅₀ UCH-L1 = 880 nM vs. UCH-L3 = 25,000 nM) exhibited by N-(1H-benzimidazol-2-yl)-3-chlorobenzamide demonstrates that the 3-chlorobenzamide pharmacophore enables target discrimination not readily achievable with non-chlorinated benzamide analogs [2].

Environmental Fate and Biodegradation Studies: Chlorobenzamide Regioisomer Metabolism

For environmental microbiology studies investigating the fate of chlorinated aromatic amides in soil ecosystems, 3-chlorobenzamide provides a specific metabolic probe. The differential utilization pattern—where A. niger metabolizes 3-chlorobenzamide but not 4-chlorobenzamide—offers a binary experimental readout for studying regioisomer-specific microbial degradation pathways and enzyme substrate recognition [3].

Agrochemical Pre-Emergence Herbicide Development: 3-Chlorobenzamide Core Derivatization

Procurement of 3-chlorobenzamide as a core synthetic intermediate is indicated for agrochemical discovery programs targeting pre-emergence weed control in rice paddy cultivation. Patent-validated activity of N,N-dialkyl-3-chlorobenzamide derivatives, including claims of "unexpected" herbicidal efficacy and minimal rice phytotoxicity, supports the use of this specific regioisomer over alternative chlorobenzamide substitution patterns in herbicide lead optimization [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.